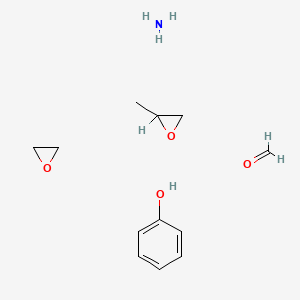
Azane;formaldehyde;2-methyloxirane;oxirane;phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol is a complex polymeric compound. This compound is formed through the polymerization of formaldehyde with ammonia, methyloxirane (also known as propylene oxide), oxirane (commonly known as ethylene oxide), and phenol. The resulting polymer exhibits unique properties due to the combination of these monomers, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol involves several steps:
Polymerization of Formaldehyde and Phenol: Formaldehyde reacts with phenol under acidic or basic conditions to form phenol-formaldehyde resins. Under acidic conditions, the reaction forms novolac resins, which are linear polymers. .
Incorporation of Ammonia: Ammonia can react with formaldehyde to form hexamethylenetetramine, which can further react with phenol-formaldehyde resins to introduce nitrogen into the polymer structure.
Addition of Methyloxirane and Oxirane: Methyloxirane and oxirane can be added to the polymerization mixture to introduce epoxy groups into the polymer.
Industrial Production Methods
Industrial production of this polymer involves large-scale reactors where the monomers are mixed under controlled temperature and pH conditions. The reaction is typically carried out in a solvent such as water or an organic solvent to facilitate the polymerization process. The resulting polymer is then purified and processed into the desired form, such as powders, granules, or resins .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups of formaldehyde, converting them into alcohols.
Substitution: The polymer can undergo substitution reactions, where hydrogen atoms on the phenol rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Alcohols.
Substitution Products: Halogenated phenols, alkylated phenols.
科学研究应用
Formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Medicine: Utilized in the development of drug delivery systems and as a component in certain medical adhesives.
Industry: Applied in the production of coatings, adhesives, and insulating materials.
作用机制
The mechanism of action of this polymer involves several pathways:
Cross-Linking: The polymer can form cross-links between different polymer chains, enhancing its mechanical strength and thermal stability.
Epoxy Reactions: The epoxy groups introduced by methyloxirane and oxirane can react with various nucleophiles, leading to the formation of new chemical bonds.
Amine Reactions: The amine groups from ammonia can participate in hydrogen bonding and other interactions, affecting the polymer’s properties.
相似化合物的比较
Similar Compounds
Phenol-Formaldehyde Resin: Similar in structure but lacks the additional functional groups introduced by ammonia, methyloxirane, and oxirane.
Urea-Formaldehyde Resin: Contains urea instead of ammonia and lacks the epoxy groups.
Melamine-Formaldehyde Resin: Contains melamine instead of ammonia and has different cross-linking properties.
Uniqueness
The uniqueness of formaldehyde, polymer with ammonia, methyloxirane, oxirane, and phenol lies in its combination of functional groups, which impart unique mechanical, thermal, and chemical properties.
属性
CAS 编号 |
68391-34-4 |
|---|---|
分子式 |
C12H21NO4 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
azane;formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H6O.C3H6O.C2H4O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2;/h1-5,7H;3H,2H2,1H3;1-2H2;1H2;1H3 |
InChI 键 |
JANNXZSEFUBLRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)O.N |
相关CAS编号 |
68391-34-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


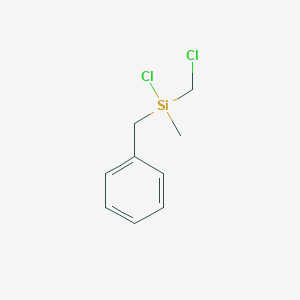

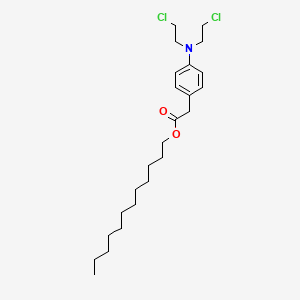
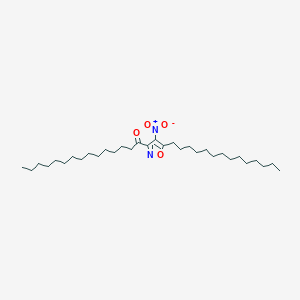

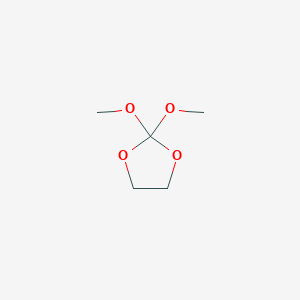
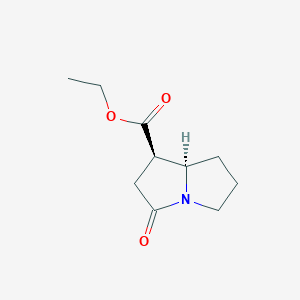
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
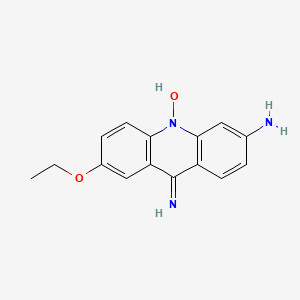
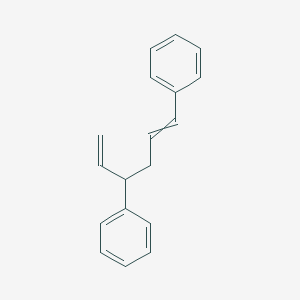

![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)
